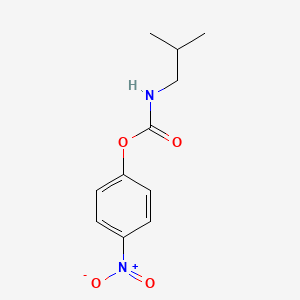

4-Nitrophenyl isobutylcarbamate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) N-(2-methylpropyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-8(2)7-12-11(14)17-10-5-3-9(4-6-10)13(15)16/h3-6,8H,7H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLWFBZGTVEMQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Nitrophenyl Isobutylcarbamate and Analogues

Strategic Approaches to Carbamate (B1207046) Formation

The formation of the carbamate linkage can be achieved through several strategic approaches. These methods range from traditional reactions involving highly reactive precursors to modern, greener protocols that avoid hazardous reagents.

A common and direct method for synthesizing 4-nitrophenyl carbamates involves the use of 4-nitrophenyl chloroformate as a key reagent. epa.gov This process is a versatile and widely applied technique for creating carbamate and carbonate bonds. epa.govresearchgate.net

The synthesis of 4-nitrophenyl isobutylcarbamate is achieved through the nucleophilic acyl substitution reaction between isobutylamine (B53898) and 4-nitrophenyl chloroformate. In this reaction, the lone pair of electrons on the nitrogen atom of isobutylamine attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the departure of the chloride ion and subsequently the 4-nitrophenoxide leaving group. Typically, the reaction is carried out in an appropriate solvent such as methylene (B1212753) chloride or tetrahydrofuran, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. emerginginvestigators.orgnih.gov The base serves to neutralize the hydrochloric acid that is formed as a byproduct during the reaction. nih.gov The 4-nitrophenyl group is an excellent leaving group, facilitating the reaction. This method has been successfully used to synthesize a variety of N-alkylcarbamates in high yields. researchgate.net

The general procedure involves adding the amine dropwise to a cooled solution of 4-nitrophenyl chloroformate and a base. emerginginvestigators.orgnih.gov The reaction can often be stirred at room temperature or refluxed to ensure completion. nih.gov The resulting carbamate can then be isolated and purified using standard techniques like crystallization or chromatography. emerginginvestigators.org

Table 1: Representative Synthesis of a 4-Nitrophenyl Carbamate using 4-Nitrophenyl Chloroformate

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Aniline | 4-Nitrophenyl Chloroformate | Pyridine | Methylene Chloride | 4-Nitrophenyl N-phenylcarbamate | 90% | nih.gov |

| Benzylamine | 4-Nitrophenyl Chloroformate | Triethylamine | Methylene Chloride | 4-Nitrophenyl benzylcarbamate | 72% | emerginginvestigators.org |

Growing environmental and safety concerns regarding the high toxicity of phosgene (B1210022) and isocyanates have spurred the development of isocyanate-free synthetic routes to carbamates. google.comingentaconnect.com These methods provide safer and more sustainable alternatives for urethane (B1682113) synthesis. tue.nl

One prominent isocyanate-free strategy involves the direct use of carbon dioxide (CO2), a renewable and non-toxic C1 source. nih.govresearchgate.net This approach typically involves the reaction of an amine, an alcohol, and CO2. oup.com The reaction of amines and CO2 readily forms a carbamic acid intermediate, which can then be dehydrated or reacted with an electrophile to yield the desired carbamate. acs.orgorganic-chemistry.org For instance, a facile, one-pot method involves reacting an aromatic amine with a metal alkoxide, such as titanium methoxide, in the presence of CO2 under pressure to produce the corresponding carbamate in high yield. researchgate.netoup.com Another variation uses cesium carbonate to facilitate the reaction between an amine, CO2, and an alkylating agent at ambient temperature and pressure, which is particularly effective for attaching protecting groups to amino acids. google.com

Another significant isocyanate-free pathway is the aminolysis of organic carbonates, such as dimethyl carbonate (DMC) or diphenyl carbonate. ingentaconnect.com This transurethanization reaction often requires a catalyst to proceed efficiently. tue.nl The reaction between a diamine and dimethyl carbonate, for example, can produce dicarbamates, which are stable precursors for polyurethanes. tue.nl

Exploration of Alternative Carbamate Synthesis Pathways

Beyond the direct methods, several alternative pathways offer unique advantages for the synthesis of carbamates. These include carbonylation reactions and classical rearrangement reactions that provide access to carbamate derivatives through different intermediates.

The reductive carbonylation of aromatic nitro compounds presents a valuable route to carbamates, particularly for aryl carbamates. nih.gov This reaction has been a subject of significant interest for both its mechanistic novelty and practical applications. nih.gov The process involves reacting a nitroaromatic compound with carbon monoxide and an alcohol in the presence of a transition metal catalyst. acs.org

Ruthenium and palladium-based catalysts have proven to be particularly effective for this transformation. nih.gov For example, ruthenium carbonyl complexes like Ru3(CO)12 can catalyze the reaction, with the choice of alcohol being a key factor in determining the selectivity for the carbamate product. nih.govacs.org The reaction mechanism is thought to involve the reduction of the nitro group and subsequent carbonylation and reaction with the alcohol solvent.

Table 2: Catalysts in Reductive Carbonylation of Nitroaromatics to Carbamates

| Catalyst System | Nitro Compound | Alcohol | Product | Reference |

|---|---|---|---|---|

| Ru(CO)4– / Ru3(CO)12 | Nitroarenes | Various Alcohols | Aromatic Carbamates | nih.gov |

This method bypasses the need to first synthesize an amine from the nitro compound, offering a more direct route from readily available starting materials.

Classical name reactions such as the Hoffmann and Curtius rearrangements provide indirect yet powerful methods for synthesizing carbamates. nih.gov Both reactions proceed through a key isocyanate intermediate, which can be trapped by an alcohol to yield the desired carbamate. wikipedia.orgwikipedia.org

The Hofmann rearrangement involves the reaction of a primary amide with a halogen (like bromine) and a strong base. wikipedia.orgtcichemicals.com This converts the amide into an intermediate isocyanate, which has one fewer carbon atom than the starting amide. wikipedia.org If the reaction is performed in the presence of an alcohol, the alcohol acts as a nucleophile and traps the isocyanate to form a stable carbamate. tcichemicals.com This method is versatile and can be used to prepare a wide range of carbamates, including those used as protecting groups like tert-butoxycarbonyl (Boc) amines. wikipedia.org Various reagents, such as N-bromosuccinimide (NBS) or N-bromoacetamide (NBA), can be used instead of bromine. wikipedia.orgorganic-chemistry.org

The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org The acyl azide is typically prepared from a carboxylic acid derivative, such as an acid chloride or by reacting a carboxylic acid with an azide source. organic-chemistry.org Similar to the Hoffmann rearrangement, the resulting isocyanate can be intercepted by an alcohol to afford a carbamate. wikipedia.orgnih.gov This method is known for its mild conditions and tolerance of a wide variety of functional groups, making it highly valuable in organic synthesis, including the preparation of complex molecules and amino acid derivatives. nih.govorganic-chemistry.orgorgsyn.org

Oxidative carbonylation of amines is a powerful method for synthesizing carbamates directly from an amine, an alcohol, and carbon monoxide, using an oxidant. unizar.esrsc.org This approach avoids the use of phosgene and its derivatives, which are highly toxic. unizar.es Various transition metal catalysts, including palladium, rhodium, and gold, have been developed for this transformation. unizar.esrsc.org

Palladium-iodide systems, for example, show excellent catalytic activity for the oxidative alkoxycarbonylation of amines to carbamates in high yields, using oxygen as the oxidant. rsc.org Rhodium complexes, in conjunction with a safe and inexpensive oxidant like Oxone, can also effectively catalyze the synthesis of a broad range of carbamates under mild conditions. unizar.esrsc.org These catalytic systems work by activating the N-H bond of the amine for carbonylation. unizar.es While many procedures require high pressures of CO, methods that operate under milder conditions have also been developed. unizar.esrsc.org

Phosgenation , the traditional route, involves reacting an alcohol with phosgene (COCl2) to form a chloroformate, which then reacts with an amine. Alternatively, an amine is reacted with phosgene to produce an isocyanate, which is then treated with an alcohol. ingentaconnect.com Due to the extreme toxicity and hazards associated with phosgene, significant efforts have been made to develop safer, phosgene-free alternatives like the oxidative carbonylation methods described above. ingentaconnect.comoup.com

Methodological Advancements and Green Chemistry Considerations in Carbamate Synthesis

Recent advancements in carbamate synthesis have centered on improving reaction efficiency, selectivity, and the use of environmentally benign reagents and catalysts. These modern approaches aim to overcome the limitations of classical methods, which often involve toxic materials and harsh reaction conditions.

A notable advancement in carbamate synthesis is the development of one-pot, multi-component reactions that offer high efficiency and selectivity. One such method involves the three-component coupling of an amine, carbon dioxide (CO₂), and an alkyl halide in the presence of a base. sci-hub.seorganic-chemistry.orgacs.org This approach is particularly attractive because it utilizes CO₂, a readily available, non-toxic, and inexpensive C1 source. psu.edursc.org

The reaction conditions for this three-component coupling have been optimized to be mild, with reactions often proceeding at room temperature. google.com The choice of base and solvent plays a crucial role in the success of this method. For instance, cesium carbonate (Cs₂CO₃) has been found to be a highly effective base, promoting the reaction with high yields. sci-hub.se The use of an anhydrous solvent like N,N-dimethylformamide (DMF) is also common. sci-hub.se

A key challenge in these reactions is preventing side reactions, such as the N-alkylation of the starting amine or the overalkylation of the carbamate product. The addition of tetrabutylammonium (B224687) iodide (TBAI) has been shown to be critical in suppressing these unwanted side reactions, thus enhancing the chemoselectivity of the process. sci-hub.se This method has demonstrated broad substrate scope, accommodating various primary amines and alkyl halides, and has been shown to preserve the stereochemical integrity of chiral substrates. organic-chemistry.org

Another efficient approach involves the reaction of 4-nitrophenyl chloroformate with alkylammonium hydrochloride salts in the presence of solid anhydrous sodium carbonate. This biphasic method provides excellent yields of 4-nitrophenyl N-alkylcarbamates and is notable for its simple workup procedure, often requiring only filtration and solvent evaporation to obtain a pure product. researchgate.net

The following table summarizes the reaction conditions for the efficient synthesis of carbamates:

The use of catalysts has been instrumental in advancing carbamate synthesis, offering pathways that are more efficient and environmentally friendly. A variety of catalytic systems, including metal-based and organocatalysts, have been explored.

Metal-Based Catalysts:

Several metal catalysts have been shown to be effective in promoting carbamate formation. For instance, nickel-based catalytic systems can be used for the dehydrative formation of urethanes from carbon dioxide, an amine, and an alcohol. nih.gov Nickel catalysts are also employed in the amination of aryl carbamates, a process significant for synthesizing biologically active compounds.

Zinc salts, such as zinc acetate (B1210297) (Zn(OAc)₂), have been investigated for the direct synthesis of carbamates from aromatic amines, CO₂, and silicate (B1173343) esters. researchgate.net The catalytic activity of zinc acetate can be enhanced by the addition of an N-donor ligand like 1,10-phenanthroline. researchgate.net These zinc-catalyzed reactions represent a move towards using less expensive and more bio-friendly transition metals. researchgate.net Indium triflate has also been reported to catalyze the synthesis of primary carbamates from alcohols and urea (B33335). organic-chemistry.org

Organocatalysts:

In line with green chemistry principles, metal-free catalytic systems have gained attention. Superbase-derived protic ionic liquids, such as [DBUH][OAc], have been successfully used to catalyze the direct synthesis of carbamates from an amine, CO₂, and a silicate ester. researchgate.netrsc.org This method is notable for its ability to activate both aliphatic and aromatic amines. rsc.org The catalyst is easily prepared from commercially available and natural precursors. rsc.org

The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in the presence of gaseous carbon dioxide has also been explored for carbamate formation. nih.gov

The following table provides an overview of catalysts used in carbamate synthesis:

Chemical Reactivity and Mechanistic Investigations of 4 Nitrophenyl Isobutylcarbamate

Nucleophilic Reactivity at the Carbamoyl (B1232498) Carbonyl Center

The carbamoyl carbonyl carbon in 4-nitrophenyl isobutylcarbamate is an electrophilic center, susceptible to attack by a variety of nucleophiles. This reactivity is a cornerstone of its chemical profile and is significantly influenced by the electronic properties of its constituent parts.

Susceptibility to Attack by Various Nucleophiles

The carbonyl carbon of the carbamate (B1207046) group in this compound is electron-deficient due to the presence of two adjacent electronegative atoms: oxygen and nitrogen. This inherent electrophilicity makes it a target for nucleophilic attack. While specific kinetic studies on this compound with a wide array of nucleophiles are not extensively documented in the literature, the general reactivity pattern for analogous 4-nitrophenyl carbamates can be used to infer its behavior.

It is anticipated that this compound will react with various nucleophiles, including amines, thiols, and alkoxides. The rate of these reactions is dependent on the nucleophilicity of the attacking species. For instance, more basic amines are expected to react more readily than less basic ones. Computational analyses on similar compounds, such as 4-nitrophenyl benzylcarbamate, have been used to rationalize reactivity differences based on the charge density of the carbonyl carbon. emerginginvestigators.org

The reaction with amines is of particular synthetic importance as it provides a pathway to substituted ureas. The general mechanism involves the nucleophilic addition of the amine to the carbamoyl carbonyl group, forming a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the 4-nitrophenoxide leaving group, to yield the corresponding isobutyl-substituted urea (B33335).

Role of the 4-Nitrophenoxide Moiety as an Activated Leaving Group

A critical feature influencing the reactivity of this compound is the 4-nitrophenoxide moiety, which functions as an excellent leaving group. The stability of the departing group is a key factor in many organic reactions, and the 4-nitrophenoxide anion is particularly stable due to the electron-withdrawing nature of the nitro group.

The nitro group, positioned para to the phenolic oxygen, delocalizes the negative charge of the resulting phenoxide ion through resonance. This charge distribution significantly lowers the energy of the anion, making its departure from the tetrahedral intermediate more favorable. The pKa of 4-nitrophenol (B140041) is approximately 7.15, indicating that the corresponding phenoxide is a relatively weak base and thus a good leaving group. researchgate.net

This activation of the leaving group facilitates nucleophilic substitution reactions at the carbamoyl carbonyl center, allowing them to proceed under mild conditions.

Hydrolysis Kinetics and Degradation Pathways of this compound

The stability of this compound is markedly influenced by the pH of its environment. Its hydrolysis, or breakdown in the presence of water, follows distinct mechanistic pathways depending on the acidity or basicity of the solution.

pH-Dependent Hydrolytic Mechanisms and Stability Profiles

Studies on analogous 4-nitrophenyl carbamates have demonstrated that they are generally stable in neutral and acidic aqueous solutions. However, they undergo cleavage under basic conditions. emerginginvestigators.orgresearchgate.net It is expected that this compound exhibits a similar pH-dependent stability profile.

In acidic and neutral media, the rate of hydrolysis is slow. Under basic conditions, the hydroxide (B78521) ion (OH⁻), a potent nucleophile, attacks the electrophilic carbamoyl carbonyl carbon. This initiates a nucleophilic acyl substitution reaction. The reaction proceeds through a tetrahedral intermediate, which then expels the stabilized 4-nitrophenoxide anion. The resulting isobutylcarbamic acid is unstable and is expected to rapidly decompose to isobutylamine (B53898) and carbon dioxide.

The rate of this base-catalyzed hydrolysis increases with increasing pH. For similar 4-nitrophenyl carbamates, it has been shown that deprotection is most effective at pH 12 and above. emerginginvestigators.orgresearchgate.net This pH-dependent degradation is a key characteristic that can be exploited in applications where controlled release or deprotection is desired.

Spectrophotometric Analysis of 4-Nitrophenol Release Kinetics

The hydrolysis of this compound can be conveniently monitored using UV-visible spectrophotometry. emerginginvestigators.orgresearchgate.net This technique relies on the distinct spectral properties of the product, 4-nitrophenol.

Under basic conditions, the released 4-nitrophenol is deprotonated to form the 4-nitrophenolate (B89219) ion, which has a strong absorbance in the visible region, typically around 400-413 nm, and appears as a bright yellow color. emerginginvestigators.orgresearchgate.netsemanticscholar.org The starting material, this compound, does not absorb significantly at this wavelength.

By measuring the increase in absorbance at this characteristic wavelength over time, the rate of 4-nitrophenol release can be quantified. This allows for the determination of the reaction kinetics, including the rate constants of hydrolysis under different pH conditions. This method has been widely used to study the kinetics of hydrolysis for various 4-nitrophenyl esters and carbamates. emerginginvestigators.orgresearchgate.netsemanticscholar.org

A typical experimental setup would involve preparing solutions of this compound in buffers of varying pH and monitoring the change in absorbance at the λmax of the 4-nitrophenolate ion. From this data, a pH-rate profile can be constructed, illustrating the relationship between the rate of hydrolysis and the pH of the solution.

Specific Chemical Transformations Involving the Carbamate Linkage

The carbamate linkage in this compound is not only susceptible to hydrolysis but can also undergo other chemical transformations, leading to the formation of new functional groups. One of the most significant of these is the synthesis of substituted ureas.

The reaction of this compound with primary or secondary amines provides a straightforward and efficient method for the preparation of N,N'-disubstituted or N,N,N'-trisubstituted ureas containing an isobutyl group. In this reaction, the amine acts as a nucleophile, attacking the carbamoyl carbonyl carbon and displacing the 4-nitrophenoxide leaving group.

This transformation is highly versatile and can be used to synthesize a wide range of urea derivatives by simply varying the amine reactant. The reaction generally proceeds under mild conditions, often at room temperature, and can be carried out in various organic solvents. The formation of the highly colored 4-nitrophenoxide byproduct can also serve as a visual indicator of reaction progress.

A general procedure for this type of transformation has been described for related 4-nitrophenyl carbamates, which involves stirring the carbamate with an equivalent of the desired amine and a non-nucleophilic base, such as triethylamine (B128534), in a suitable solvent like dichloromethane (B109758).

Carbamoylation Reactions with Diverse Substrates

This compound is an effective carbamoylating agent, capable of transferring its isobutylcarbamoyl moiety to a variety of nucleophiles. This reactivity stems from the excellent leaving group ability of the 4-nitrophenoxide ion, which is stabilized by resonance. The general mechanism involves the nucleophilic attack on the electrophilic carbonyl carbon of the carbamate, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the formation of the carbamoylated substrate and the release of 4-nitrophenol.

The efficiency of the carbamoylation reaction is influenced by the nucleophilicity of the substrate and the reaction conditions. Stronger nucleophiles, such as primary and secondary amines, readily react with 4-nitrophenyl carbamates. For instance, the synthesis of various carbamates is often achieved through the reaction of 4-nitrophenyl chloroformate with amines, a reaction that proceeds via a 4-nitrophenyl carbamate intermediate epa.govthieme-connect.com. This highlights the facility of the carbamoyl transfer.

The carbamoylating ability of 4-nitrophenyl carbamates has been notably exploited in the context of enzyme inhibition. Carbamates are known to inactivate serine hydrolases through the covalent modification of the active site serine residue nih.gov. This process, known as carbamylation, involves the nucleophilic attack of the serine hydroxyl group on the carbamate's carbonyl carbon nih.gov. Studies on the inhibition of bile-salt-dependent lipases by a series of synthetic carbamates have demonstrated that the N-alkyl chain length is crucial for enzyme inhibition, with N-butyl and N-pentyl carbamates being potent inhibitors capes.gov.br. The mechanism involves the formation of an inactive carbamyl-enzyme complex and the release of the corresponding phenol (B47542) capes.gov.br. This provides strong evidence for the ability of compounds like this compound to act as effective carbamoylating agents for biological macromolecules.

The hydrolysis of 4-nitrophenyl carbamates, a reaction with water as the nucleophile, further underscores their reactivity. The rate of hydrolysis is significantly influenced by pH, with faster cleavage observed under basic conditions due to the increased nucleophilicity of the hydroxide ion emerginginvestigators.orgemerginginvestigators.org.

Table 1: Examples of Carbamoylation Reactions Involving 4-Nitrophenyl Carbamate Analogs

| Nucleophile | Product | Reaction Context | Reference |

| Amines (general) | Substituted ureas | Synthesis of ureas via carbamate intermediates. | nih.gov |

| Serine residue (in enzymes) | Carbamylated enzyme | Mechanism-based inhibition of serine hydrolases. | nih.gov |

| Benzylamine | Benzyl (B1604629) isobutylcarbamate (by analogy) | Protection of amines. | emerginginvestigators.org |

| Water | Isobutylamine + CO2 + 4-nitrophenol | Hydrolysis under basic conditions. | emerginginvestigators.orgemerginginvestigators.org |

Ring-Opening Reactions Promoted by 4-Nitrophenyl Carbonates

The electrophilic nature of the 4-nitrophenyl carbonate moiety can be harnessed to promote ring-opening reactions of certain cyclic structures. A notable example is the reaction of highly electrophilic p-nitrophenyl carbonates with amidine bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). In these reactions, the amidine base acts as a nucleophile, attacking the carbonyl carbon of the carbonate. This initial attack leads to the formation of an N-acyl intermediate, which subsequently triggers the ring-opening of the bicyclic amidine to yield substituted ε-caprolactam or γ-lactam derived carbamates nih.gov.

While a study specifically detailing the reaction of this compound with DBU or DBN is not available, the established reactivity of other p-nitrophenyl carbonates provides a strong precedent. The key to this transformation is the high reactivity of the p-nitrophenyl carbonate, which is significantly more susceptible to nucleophilic attack compared to other carbonates like phenyl or benzyl carbonates nih.gov. Given that this compound possesses the same highly activated 4-nitrophenyl ester linkage, it is anticipated to undergo similar ring-opening reactions with suitable cyclic nucleophiles.

The reaction provides a straightforward method to synthesize structurally diverse lactam compounds. The scope of the reaction is broad, with various p-nitrophenyl carbonates derived from different alcohols participating in the transformation nih.gov.

Table 2: Ring-Opening of DBU with Various p-Nitrophenyl Carbonates

| p-Nitrophenyl Carbonate Substrate | Product | Yield (%) | Reference |

| p-Nitrophenyl carbonate of 1-ethynylcyclohexanol | ε-Caprolactam derivative | >90 | nih.gov |

| p-Nitrophenyl carbonate of homopropargyl alcohol | ε-Caprolactam derivative | 90 | nih.gov |

| p-Nitrophenyl carbonate of 3-phenyl-2-propyn-1-ol | ε-Caprolactam derivative | 90 | nih.gov |

Participation in Cycloaddition-Retroelectrocyclization Strategies as a Donor Group

In the realm of materials science, the electronic properties of the carbamate group can be exploited in the synthesis of push-pull chromophores. These molecules, characterized by electron-donating and electron-accepting groups connected through a π-conjugated system, often exhibit interesting nonlinear optical (NLO) properties. One powerful method for constructing such systems is the [2+2] cycloaddition-retroelectrocyclization (CA-RE) reaction between an electron-rich alkyne and an electron-deficient alkene.

In this context, the carbamate functionality can act as an effective electron-donating group. A study on the synthesis of carbamate-functionalized NLOphores demonstrated that urethane-substituted alkynes can successfully participate in [2+2] CA-RE reactions nih.gov. The reaction involves a formal [2+2] cycloaddition between the carbamate-containing alkyne (the donor) and an electron-deficient alkene like tetracyanoethylene (B109619) (TCNE), followed by a retroelectrocyclization to yield a thermodynamically stable tetracyanobutadiene (TCBD) derivative nih.gov.

The electron-donating ability of the carbamate group is crucial for activating the alkyne towards the cycloaddition. It was observed that the electronic nature of the substituent on the carbamate's nitrogen and the aryl group attached to the alkyne could be tuned to modify the properties of the resulting chromophore nih.gov. Although this study did not specifically use this compound, it employed a range of aryl carbamates, including a 4-nitrophenyl-substituted variant. Interestingly, the 4-nitrophenyl-substituted carbamate proved to be unstable under the reaction or purification conditions, leading to the elimination of the carbamate group nih.gov. This suggests that while the carbamate group can act as a donor, the strong electron-withdrawing nature of the 4-nitrophenyl group can render the carbamate linkage itself susceptible to cleavage in certain contexts.

This reactivity highlights a key aspect of this compound's chemical profile: the interplay between the donor capacity of the carbamate nitrogen and the powerful electron-withdrawing effect of the 4-nitrophenyl group. This dual nature can lead to complex reactivity, where the compound can act as a precursor to donor-acceptor systems while also being prone to cleavage under specific conditions.

Applications of 4 Nitrophenyl Isobutylcarbamate As a Reagent and Synthetic Intermediate

Strategic Application in Protecting Group Chemistry

In the multi-step synthesis of complex organic molecules, it is often necessary to temporarily block or "protect" reactive functional groups to prevent them from undergoing undesired reactions. organic-chemistry.org 4-Nitrophenyl carbamates, including the isobutyl variant, have emerged as a valuable class of protecting groups, particularly for amines and alcohols. researchgate.netemerginginvestigators.org

Utility as a Base-Labile Protecting Group for Amine and Alcohol Functionalities

4-Nitrophenyl isobutylcarbamate serves as an effective base-labile protecting group for both amine and alcohol functionalities. researchgate.netemerginginvestigators.org This means that the protecting group can be readily removed under basic conditions, while remaining stable in acidic and neutral environments. emerginginvestigators.org The protection of an alcohol or amine is typically achieved through acylation with a reagent like 4-nitrophenyl chloroformate, which first forms a 4-nitrophenyl carbonate or carbamate (B1207046) that can then be used to introduce the protecting group onto the target molecule. researchgate.netemerginginvestigators.org

The deprotection process is facilitated by the presence of the electron-withdrawing nitro group on the phenyl ring, which makes the carbonyl carbon more susceptible to nucleophilic attack. emerginginvestigators.org Under basic conditions, typically with a pH of 12 or higher, the carbamate undergoes hydrolysis. researchgate.netemerginginvestigators.org This cleavage releases the original amine or alcohol, along with 4-nitrophenol (B140041), a bright yellow compound that allows for the spectroscopic monitoring of the deprotection progress. researchgate.netemerginginvestigators.org

Table 1: Deprotection Conditions for 4-Nitrophenyl Carbamates

| Condition | Reagent/pH | Outcome | Citation |

| Basic | pH > 12 | Rapid deprotection | emerginginvestigators.org |

| Acidic/Neutral | Stable | No deprotection | emerginginvestigators.org |

Orthogonal Deprotection Strategies in Multistep Organic Synthesis

A key advantage of using this compound as a protecting group is its compatibility with orthogonal deprotection strategies. emerginginvestigators.orgemerginginvestigators.org In complex syntheses, multiple protecting groups are often employed to shield different functional groups. rsc.org An orthogonal strategy allows for the selective removal of one type of protecting group without affecting the others. organic-chemistry.orgthieme-connect.de

For instance, a molecule might contain an acid-labile protecting group, such as a tert-butyloxycarbonyl (Boc) group, and a base-labile 4-nitrophenyl carbamate group. emerginginvestigators.orgemerginginvestigators.org The Boc group can be removed under acidic conditions, leaving the 4-nitrophenyl carbamate intact. Conversely, the 4-nitrophenyl carbamate can be cleaved under basic conditions without affecting the Boc group. emerginginvestigators.orgemerginginvestigators.org This selective deprotection is crucial for the sequential modification of different parts of a molecule. researchgate.net

Building Block for Complex Molecular Architectures

Beyond its role in protecting group chemistry, this compound and related 4-nitrophenyl-containing compounds serve as valuable building blocks for the synthesis of more complex molecular architectures, including various heterocyclic scaffolds.

Synthesis of Advanced Organic Scaffolds (e.g., Oxomorpholine Derivatives, Triazoles)

Compounds with a 4-nitrophenyl group are instrumental in the synthesis of various heterocyclic structures. For example, derivatives of 4-(4-nitrophenyl)morpholine (B78992) and 4-(4-nitrophenyl)thiomorpholine (B1608610) are used as precursors in medicinal chemistry. mdpi.comresearchgate.net The synthesis of these compounds often involves the reaction of 4-fluoronitrobenzene with morpholine (B109124) or thiomorpholine. mdpi.com

Furthermore, 4-nitrophenyl azides are key reagents in the construction of triazole rings, which are present in a wide array of biologically active compounds. nih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, often utilizes 4-nitrophenyl azide (B81097) to create 1,4-disubstituted triazoles. nih.govmdpi.com This methodology has been successfully applied to the synthesis of 1,4,5-trisubstituted 1,2,3-triazole derivatives. nih.gov For instance, the reaction of 4-nitrophenyl azide with ketones and amino esters can produce enantiomerically pure 1,4,5-trisubstituted 1,2,3-triazoles. nih.gov Another approach involves the reaction of 4-nitrophenyl azide with 3-dimethylaminoacrolein (B57599) to yield 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, a versatile synthetic intermediate. mdpi.com

Precursor for Bioactive Compound Analogues

The 4-nitrophenyl moiety is a feature in various precursors for the synthesis of analogues of known bioactive compounds. nih.gov For example, methyl N-(4-nitrophenyl)-3-oxomorpholine-2-carboxylate and ethyl N-(4-nitrophenyl)-2-oxomorpholine-3-carboxylate are important building blocks for creating analogues of the anticoagulant drug rivaroxaban. researchgate.net

In the field of antitrypanosomal drug discovery, 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives have shown significant promise. nih.govresearchgate.net Starting from a 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold, researchers have synthesized numerous analogues by modifying other parts of the molecule, leading to compounds with potent activity against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.govresearchgate.net

Role in Activated Ester Chemistry for Amidation and Esterification Processes

The 4-nitrophenyl group plays a crucial role in activating esters for amidation and esterification reactions. nih.gov 4-Nitrophenyl esters are considered "activated" because the electron-withdrawing nitro group makes the ester carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by amines or alcohols. beilstein-journals.org This enhanced reactivity allows for the efficient formation of amide and ester bonds under mild conditions. nih.gov

4-Nitrophenyl carbamates, such as 4-nitrophenyl N-phenylcarbamate, are important intermediates in the synthesis of ureas. nih.gov Similarly, the reaction of amidine bases like DBU and DBN with 4-nitrophenyl carbonates leads to the formation of carbamate-derived lactams. beilstein-journals.org The high reactivity of 4-nitrophenyl activated esters has also been exploited in the field of radiochemistry for the indirect radiofluorination of biomolecules. nih.gov The use of 4-nitrophenyl esters has been shown to be superior to other activated esters in terms of stability and reaction yields for this application. nih.gov

Mechanistic Insights into Biological Interactions

Enzyme Inhibition Studies and Kinetic Characterization

Carbamates are a well-known class of compounds that act as inhibitors of cholinesterases, such as butyrylcholinesterase (BChE). Their inhibitory action is a critical area of study, particularly in the context of neurodegenerative diseases like Alzheimer's, where modulating acetylcholine (B1216132) levels is a key therapeutic strategy.

Specific investigations into the inhibition of Butyrylcholinesterase (BChE) by 4-nitrophenyl isobutylcarbamate have not been detailed in the available literature. However, the general mechanism of BChE inhibition by carbamates is well-documented. nih.gov It is plausible that this compound would exhibit inhibitory activity against BChE due to its carbamate (B1207046) functional group. Research on other carbamates, such as rivastigmine (B141) and phenserine (B12825) analogues, has demonstrated their potential as BChE inhibitors. nih.govnih.govnih.gov

Carbamate inhibitors typically act as pseudo-irreversible inhibitors of cholinesterases. nih.govresearchgate.net This mechanism involves a two-step process: initial reversible binding to the enzyme's active site, followed by a covalent modification of the catalytic serine residue. This process, known as carbamoylation, inactivates the enzyme. nih.gov The carbamoylated enzyme is then slowly hydrolyzed, regenerating the active enzyme. The rates of carbamoylation and decarbamoylation are key determinants of the inhibitor's potency and duration of action. nih.gov While organophosphorus compounds are known for their irreversible inhibition of cholinesterases, carbamates are characterized by this pseudo-irreversible mechanism. nih.gov It is hypothesized that this compound would follow this established mechanism of action.

A quantitative assessment of the inhibitory potency of this compound, such as its pI50 value, is not available in the current body of scientific literature. The pI50, which is the negative logarithm of the IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%), is a standard measure of inhibitory potency. For comparison, the IC50 values for other carbamate inhibitors of BChE have been reported. For instance, the novel therapeutic candidate dihydrobenzodioxepine cymserine (B1245408) (DHBDC) has an IC50 of 22 ± 5 nM for human plasma BChE. nih.gov The determination of the pI50 for this compound would require specific experimental investigation.

Utility in Enzyme Assay Methodologies and Reaction Monitoring

The 4-nitrophenyl group is a common feature in chromogenic substrates used in various enzyme assays. The enzymatic cleavage of the ester or glycosidic linkage releases 4-nitrophenol (B140041), a colored compound that can be quantified spectrophotometrically. semanticscholar.orgemerginginvestigators.org

While this compound itself has not been specifically documented as a substrate for feruloyl esterases or alpha-glucosidase, various other 4-nitrophenyl derivatives are widely used for this purpose. For feruloyl esterase activity, substrates like 4-nitrophenyl ferulate are employed. nih.gov Similarly, for alpha-glucosidase assays, 4-nitrophenyl-α-D-glucopyranoside is a commonly used chromogenic substrate. nih.govresearchgate.net The suitability of this compound as a substrate for these or other hydrolases would depend on the specific substrate-binding properties of the enzyme .

The principle of monitoring enzyme-catalyzed reactions through the release of 4-nitrophenol is a well-established spectrophotometric method. semanticscholar.orgemerginginvestigators.orgresearchgate.net Upon enzymatic hydrolysis of a 4-nitrophenyl-containing substrate, the liberated 4-nitrophenol (or its phenolate (B1203915) form in basic conditions) exhibits a distinct yellow color with an absorbance maximum typically around 400-420 nm. researchgate.net The rate of increase in absorbance at this wavelength is directly proportional to the rate of the enzymatic reaction. This method is widely used for its simplicity, sensitivity, and continuous nature, allowing for real-time monitoring of enzyme kinetics. semanticscholar.orgresearchgate.net Should this compound be a substrate for a particular hydrolase, its activity could be monitored using this established principle.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

These investigations often employ kinetic analyses and computational modeling to build a comprehensive picture of the interaction. The 4-nitrophenyl group is particularly useful in these studies as it serves as a chromogenic leaving group, allowing for the real-time spectroscopic monitoring of reactions like enzyme-catalyzed hydrolysis. emerginginvestigators.orgsemanticscholar.org The rate at which the yellow 4-nitrophenolate (B89219) anion is released provides a direct measure of the reaction kinetics, which can then be correlated with structural modifications to the carbamate. emerginginvestigators.org

Impact of Carbamate Substituents on Biological Target Interaction

The substituent attached to the carbamate nitrogen plays a pivotal role in determining the specificity and potency of interaction with a biological target. In this compound, this is the isobutyl group. Studies on analogous N-alkyl p-nitrophenyl carbamates have demonstrated that the nature of this alkyl group significantly influences the compound's ability to act as an enzyme inhibitor.

Research on the inhibition of cholesterol esterase by a series of p-nitrophenyl and cholesteryl-N-alkyl carbamates has shown a clear dependence of inhibitory activity on the structure of the N-alkyl group. inrae.fr The primary mechanism for many carbamates involves the carbamoylation of a critical serine residue in the enzyme's active site, rendering the enzyme inactive. The efficiency of this process is governed by how well the substituent fits into the enzyme's binding pocket.

The isobutyl group, with its specific size, shape, and hydrophobicity, dictates the binding affinity of this compound for the active site. The interaction can be influenced by:

Hydrophobicity: The alkyl chain of the carbamate often interacts with hydrophobic pockets within the enzyme's active site. The length and branching of this chain can modulate the strength of these van der Waals interactions.

Steric Fit: The bulkiness of the isobutyl group must be accommodated by the enzyme's binding site. A good steric match enhances binding affinity, while a poor fit can hinder it.

Conformational Flexibility: The rotational freedom around the bonds of the isobutyl group allows it to adopt various conformations, one of which may be optimal for binding.

The data below illustrates the general principles of how varying the N-alkyl substituent on a p-nitrophenyl carbamate can affect its interaction with a target enzyme, based on findings for cholesterol esterase inhibitors. inrae.fr

| N-Alkyl Substituent | Key Structural Feature | Expected Impact on Enzyme Interaction |

| Methyl | Small, minimal steric bulk | May result in lower affinity if the binding pocket is large and requires more extensive hydrophobic contact. |

| n-Butyl | Linear, increased hydrophobicity | Generally shows increased potency compared to smaller chains due to enhanced hydrophobic interactions. inrae.fr |

| Isobutyl | Branched, moderate bulk | Offers a distinct steric profile that may fit optimally into specific pockets, potentially leading to high potency and selectivity. |

| Phenyl | Bulky, aromatic | Introduces potential for π-π stacking interactions within the active site, significantly altering binding characteristics. nih.gov |

Electronic and Steric Effects on Enzyme Binding and Activity

The interaction of this compound with an enzyme is governed by a combination of electronic and steric effects. These factors influence both the initial binding of the compound to the enzyme's active site and the subsequent chemical step of carbamoylation. Linear free-energy relationships (LFERs), such as the Hammett and Taft equations, are powerful tools used to quantitatively assess these effects by correlating reaction rates with electronic and steric parameters of substituents. emerginginvestigators.orgsemanticscholar.org

Electronic Effects: The primary electronic features of this compound are the electron-withdrawing nitro group on the phenyl ring and the electron-donating nature of the isobutyl-amino group.

4-Nitrophenyl Group: The strong electron-withdrawing nitro group (-NO₂) makes the 4-nitrophenoxy moiety an excellent leaving group. It stabilizes the negative charge that develops on the phenolate oxygen during the carbamoylation reaction, thereby increasing the electrophilicity of the carbamate carbonyl carbon. This makes the carbonyl carbon more susceptible to nucleophilic attack by an active site residue (e.g., serine). Studies using various para-substituted nitrophenyl esters have confirmed that electron-withdrawing groups facilitate faster rates of enzyme-catalyzed hydrolysis. semanticscholar.org

Isobutyl Group: The isobutyl group, like other alkyl groups, is electron-donating through an inductive effect. This effect slightly reduces the electrophilicity of the carbonyl carbon. However, its electronic contribution is generally considered less significant than its steric influence in the context of enzyme binding.

Steric Effects: Steric factors, relating to the size and shape of the substituents, are critical for determining how the inhibitor fits into the enzyme's active site.

The Isobutyl Group: The branched nature and bulk of the isobutyl group present a specific three-dimensional profile to the enzyme. The enzyme's active site must have a complementary shape to accommodate this group for effective binding to occur. Studies on the enzymatic hydrolysis of sterically hindered esters have shown that enzyme sensitivity to steric bulk varies significantly. emerginginvestigators.org While some enzymes are highly sensitive to steric hindrance, which can decrease reaction rates, others may have pockets that favorably accommodate bulky groups. The fit of the isobutyl group can therefore be a major determinant of the compound's inhibitory potency and selectivity for a particular enzyme.

The interplay of these effects is summarized in the table below.

| Molecular Component | Effect Type | Influence on Enzyme Interaction |

| 4-Nitro Group | Electronic (withdrawing) | Increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the enzyme and making the 4-nitrophenolate a good leaving group. semanticscholar.org |

| Isobutyl Group | Electronic (donating) | Slightly decreases the electrophilicity of the carbonyl carbon. |

| Isobutyl Group | Steric (bulk/shape) | The size and branching of the group must be accommodated by the enzyme's active site; this is a key determinant of binding affinity and selectivity. emerginginvestigators.org |

Advanced Characterization and Computational Studies

Spectroscopic Characterization Techniques Applied to 4-Nitrophenyl Isobutylcarbamate

Spectroscopic methods are indispensable for the elucidation of the chemical structure and for monitoring the progress of reactions involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are utilized to confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the isobutyl group and the aromatic protons of the 4-nitrophenyl group. Based on data from analogous compounds like 4-nitrobenzyl carbamate (B1207046) and various alkyl carbamates, the following approximate chemical shifts (δ) in ppm can be anticipated:

A doublet for the two methyl groups of the isobutyl moiety.

A multiplet for the methine (CH) proton of the isobutyl group.

A doublet for the methylene (B1212753) (CH₂) protons adjacent to the nitrogen atom of the carbamate.

A doublet for the aromatic protons ortho to the nitro group.

A doublet for the aromatic protons meta to the nitro group.

A broad singlet for the N-H proton of the carbamate group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, characteristic peaks would include those for the carbonyl carbon of the carbamate, the carbons of the isobutyl group, and the aromatic carbons. Data from related compounds such as tert-butyl (4-nitrophenyl)carbamate suggest the carbonyl carbon would appear significantly downfield.

| Proton Type | Expected ¹H NMR Chemical Shift (ppm) | Splitting Pattern |

| Isobutyl -CH₃ | ~0.9-1.0 | Doublet |

| Isobutyl -CH | ~1.8-2.0 | Multiplet |

| Isobutyl -CH₂ | ~3.1-3.3 | Doublet |

| Aromatic CH (ortho to -O) | ~7.2-7.4 | Doublet |

| Aromatic CH (ortho to -NO₂) | ~8.1-8.3 | Doublet |

| Carbamate N-H | Variable | Broad Singlet |

| Carbon Type | Expected ¹³C NMR Chemical Shift (ppm) |

| Isobutyl -CH₃ | ~19-21 |

| Isobutyl -CH | ~28-30 |

| Isobutyl -CH₂ | ~47-49 |

| Aromatic CH | ~118-126 |

| Carbonyl C=O | ~152-155 |

| Aromatic C-O | ~144-146 |

| Aromatic C-NO₂ | ~155-157 |

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Progress Tracking

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds. Studies on similar N-alkyl-p-nitrophenylcarbamates indicate that they typically display a single carbonyl stretching band in their solid-state IR spectra. rsc.org

Key expected vibrational frequencies (in cm⁻¹) include:

N-H stretching: A band in the region of 3300-3500 cm⁻¹, characteristic of the carbamate N-H group. rsc.org

C-H stretching: Bands corresponding to the aliphatic C-H bonds of the isobutyl group, typically below 3000 cm⁻¹.

C=O stretching: A strong absorption band for the carbonyl group of the carbamate, expected around 1700-1750 cm⁻¹. rsc.orgrsc.org

NO₂ stretching: Two distinct bands for the asymmetric and symmetric stretching of the nitro group, usually found near 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

C-O stretching: Bands related to the C-O bonds of the carbamate linkage. rsc.org

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-H (stretch) | 3300 - 3500 |

| C=O (stretch) | 1700 - 1750 |

| NO₂ (asymmetric stretch) | ~1520 |

| NO₂ (symmetric stretch) | ~1340 |

| C-O (stretch) | 1050 - 1220 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Kinetic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. This compound is of particular interest in kinetic studies due to the chromophoric 4-nitrophenyl group. emerginginvestigators.org The hydrolysis of 4-nitrophenyl carbamates under basic conditions leads to the release of the 4-nitrophenolate (B89219) ion, which is intensely yellow and exhibits a strong absorbance maximum around 400-413 nm. emerginginvestigators.orgnih.gov This property allows for the convenient spectrophotometric monitoring of reaction kinetics. The intact carbamate itself would have absorption bands at shorter wavelengths, typically in the UV region, corresponding to the electronic transitions of the nitrophenyl aromatic system. For instance, 4-nitrophenol (B140041) in a neutral solution shows an absorption peak at approximately 317-320 nm. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in its structural confirmation. The mass spectrum would show a molecular ion peak corresponding to its molecular weight (238.24 g/mol ). The fragmentation pattern can be predicted based on the structure, with likely cleavages occurring at the carbamate linkage, leading to fragments corresponding to the isobutyl isocyanate cation and the 4-nitrophenoxy radical, or the 4-nitrophenoxide anion depending on the ionization mode. Data from the related compound, 4-nitrophenyl phenylcarbamate, can serve as a reference for expected fragmentation pathways. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Computational Chemistry Approaches for this compound

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the electronic structure and properties of molecules like this compound. These studies complement experimental data and provide deeper insights into molecular behavior.

DFT calculations, often using functionals like B3LYP, can be employed to:

Optimize the molecular geometry to predict bond lengths and angles.

Calculate the Mulliken charges on each atom, which can reveal the relative electron density and reactivity of different sites. For example, in related carbamates, the carbonyl carbon is shown to be less electron-dense than in corresponding carbonates, influencing their reactivity. emerginginvestigators.org

Determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Simulate the IR and NMR spectra to aid in the interpretation of experimental data.

Calculate the molecular electrostatic potential (MEP), which maps the charge distribution and helps to predict sites for electrophilic and nucleophilic attack.

These computational approaches have been successfully applied to various nitrophenyl derivatives and carbamates to rationalize their reactivity and spectroscopic properties. emerginginvestigators.org

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as powerful tools for elucidating the intrinsic properties of molecules like this compound. nih.gov By solving approximations of the Schrödinger equation, DFT can predict a molecule's three-dimensional geometry, electronic structure, and various chemical descriptors. researchgate.net These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to model the electron distribution and molecular orbitals. nih.govnanobioletters.com

Electronic Structure and Reactivity: The electronic properties of this compound are central to its reactivity. DFT calculations can determine the distribution of electron density and identify the most reactive sites within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. nanobioletters.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. nih.gov These maps visualize the charge distribution on the molecule's surface, with red areas indicating electron-rich regions (negative potential, susceptible to electrophilic attack) and blue areas indicating electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, and positive potential near the amide proton. emerginginvestigators.org

In a study comparing a 4-nitrophenyl carbamate with a 4-nitrophenyl carbonate, DFT calculations were used to determine the Mulliken charges on the carbonyl carbons. emerginginvestigators.org The carbamate's carbonyl carbon was found to be less electron-poor (less positive) than the carbonate's, suggesting it is less susceptible to nucleophilic attack. emerginginvestigators.org This is because the adjacent nitrogen atom in the carbamate is less electron-withdrawing than the adjacent oxygen in the carbonate. emerginginvestigators.org

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value/Characteristic | Significance |

| HOMO-LUMO Energy Gap (ΔE) | Moderately large | Indicates relative chemical stability. A smaller gap would imply higher reactivity. nanobioletters.com |

| Mulliken Charge on Carbonyl Carbon | Positive, but less so than in carbonates | The carbonyl carbon is an electrophilic site, susceptible to nucleophilic attack. emerginginvestigators.org |

| MEP: Nitro Group Oxygens | High negative potential (electron-rich) | Potential sites for interaction with electrophiles or hydrogen bond donors. nih.gov |

| MEP: Carbonyl Oxygen | High negative potential (electron-rich) | A primary site for electrophilic attack and hydrogen bonding. nih.gov |

| MEP: Amide Hydrogen | Positive potential (electron-poor) | A potential hydrogen bond donor site. |

Spectroscopic Property Prediction: DFT methods can also simulate vibrational (FT-IR) and electronic (UV-Vis) spectra. nanobioletters.com By calculating the vibrational frequencies, a theoretical FT-IR spectrum can be generated and compared with experimental data to confirm the molecular structure. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic transitions and thus the UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λmax). nanobioletters.comresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, capturing their motion and interactions at an atomic level. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing conformational changes and intermolecular interactions that are crucial for understanding the compound's behavior in various environments. mdpi.com

Intermolecular Interactions: MD simulations are exceptionally well-suited for studying how this compound interacts with its environment. mdpi.com For instance, a simulation could model the compound in a water box to analyze its solvation, including the formation and dynamics of hydrogen bonds between the molecule's polar groups (nitro, carbonyl, amide) and surrounding water molecules. Furthermore, MD simulations can be used to study the compound's interaction with more complex environments, such as a lipid bilayer, to predict its membrane permeability and partitioning behavior. mdpi.com These simulations can reveal how the molecule orients itself at the water-lipid interface and the specific interactions (e.g., hydrophobic, van der Waals, electrostatic) that govern its behavior. mdpi.com

Molecular Docking for Ligand-Target Binding Prediction (e.g., Enzyme Active Site Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. jksus.org This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential inhibitor within the active site of a target enzyme. dovepress.com Carbamates are known inhibitors of certain enzymes, such as lipases, where they can form a covalent bond with a catalytic serine residue. nih.gov

Predicting Binding to Bile-Salt-Dependent Lipase (B570770): Research has shown that N-alkyl-4-nitrophenyl carbamates are potent inhibitors of human bile-salt-dependent lipase (BDSL), also known as cholesterol esterase. nih.gov The inhibition mechanism involves the carbamate acting as a substrate, which is attacked by a nucleophilic residue in the enzyme's active site. nih.gov It is plausible that this compound would also inhibit this enzyme.

A molecular docking study would begin with the three-dimensional crystal structure of BDSL, obtained from a repository like the Protein Data Bank. nih.gov The this compound molecule would then be placed into the enzyme's active site computationally. The docking algorithm would sample a vast number of possible orientations and conformations of the ligand within the binding pocket, scoring each based on a function that estimates the binding affinity (e.g., in kcal/mol). jksus.org

The results would reveal the most probable binding pose and highlight key intermolecular interactions, such as:

Hydrogen Bonds: The amide hydrogen of the carbamate could act as a donor, while the carbonyl and nitro group oxygens could act as acceptors for hydrogen bonds with amino acid residues in the active site (e.g., serine, histidine). jksus.org

Hydrophobic Interactions: The isobutyl group and the phenyl ring would likely engage in hydrophobic and van der Waals interactions with nonpolar residues in the active site, contributing to binding affinity. jksus.org

Pi-Stacking: The nitrophenyl ring could form pi-pi stacking or pi-cation interactions with aromatic residues like tyrosine or phenylalanine.

Table 2: Hypothetical Molecular Docking Results for this compound with Bile-Salt-Dependent Lipase

| Parameter | Predicted Outcome | Implication for Inhibition |

| Binding Affinity (Docking Score) | -6.0 to -9.0 kcal/mol | A strong negative value indicates favorable binding and potential for potent inhibition. dovepress.com |

| Key Interacting Residues | Serine, Histidine, Aspartate (Catalytic Triad) | Interaction with the catalytic machinery is indicative of a mechanism-based inhibitor. diva-portal.org |

| Hydrogen Bonds | Carbamate N-H with a backbone carbonyl; Carbonyl O with a Serine hydroxyl. | These bonds anchor the ligand in a specific orientation for reaction. youtube.com |

| Hydrophobic Interactions | Isobutyl group in a hydrophobic pocket. | Contributes significantly to the overall binding energy and specificity. jksus.org |

| Orientation of Carbonyl Group | Positioned near the catalytic Serine residue. | The geometry is optimized for nucleophilic attack by the serine on the carbonyl carbon. nih.gov |

Theoretical Prediction of Reaction Mechanisms and Transition States

Computational chemistry provides the means to investigate reaction pathways and characterize the high-energy transition states that control reaction rates. youtube.com For this compound, a key reaction is its hydrolysis (or enzymatic cleavage), which releases 4-nitrophenol. nih.gov Understanding this mechanism at a theoretical level can provide insights into its function as an enzyme inhibitor or a protecting group. emerginginvestigators.org

Reaction Mechanism of Hydrolysis: The enzymatic hydrolysis of carbamates by serine hydrolases is believed to proceed via a multi-step mechanism, analogous to that of amide or ester hydrolysis. diva-portal.org The process involves the formation of a tetrahedral intermediate. nih.gov

The proposed steps are:

Nucleophilic Attack: The catalytic serine residue in the enzyme's active site, activated by a nearby histidine residue, acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the carbamate. diva-portal.org

Tetrahedral Intermediate Formation: This attack leads to the formation of a short-lived, high-energy tetrahedral intermediate. The negative charge on the oxygen atom (oxyanion) is stabilized by hydrogen bonds from other residues in the active site, often referred to as the "oxyanion hole". diva-portal.org

Leaving Group Departure: The tetrahedral intermediate collapses. The C-O bond to the 4-nitrophenolate leaving group breaks, a process assisted by the protonated histidine acting as a general acid. This results in the release of 4-nitrophenol and the formation of a carbamyl-enzyme intermediate (a covalent bond between the isobutylcarbamoyl group and the serine). nih.govdiva-portal.org

Deacylation: A water molecule, activated by the histidine, attacks the carbonyl carbon of the carbamyl-enzyme, forming a second tetrahedral intermediate. This intermediate then collapses, breaking the covalent bond with the serine residue and releasing the isobutylcarbamic acid, which subsequently decomposes. This regenerates the free enzyme. diva-portal.org

Transition State Prediction: The transition state (TS) is the highest energy point along the reaction coordinate between a reactant and an intermediate. saylor.org Its structure and energy determine the activation energy (ΔG‡) and thus the rate of the reaction. diva-portal.org Computational methods like the Nudged Elastic Band (NEB) can be used to find the minimum energy path between the reactant and product states, allowing for the precise location and characterization of the transition state structure. arxiv.org Calculating the vibrational frequencies of the predicted TS structure is crucial; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

Table 3: Theoretical Steps in the Enzymatic Hydrolysis of this compound

| Step | Description | Key Chemical Events |

| 1 | Enzyme-Substrate Complex Formation | Non-covalent binding of the carbamate in the active site. |

| 2 | Acylation: Nucleophilic Attack | The catalytic Serine attacks the carbonyl carbon. |

| TS1 | First Transition State | The C-O bond with Serine is partially formed; the C=O pi bond is partially broken. |

| 3 | Tetrahedral Intermediate 1 | A covalent intermediate with a tetrahedral carbon and an oxyanion. |

| 4 | Acylation: Leaving Group Expulsion | The C-O bond to 4-nitrophenol breaks, forming a carbamyl-enzyme. |

| 5 | Deacylation: Water Attack | A water molecule attacks the new carbonyl carbon of the carbamyl-enzyme. |

| TS2 | Second Transition State | A new tetrahedral intermediate is forming. |

| 6 | Tetrahedral Intermediate 2 | A second covalent intermediate is formed. |

| 7 | Deacylation: Product Release | The C-O bond to Serine breaks, releasing the product and regenerating the enzyme. |

Derivatization, Analogues, and Structure Function Correlations

Synthesis of Novel 4-Nitrophenyl Carbamate (B1207046) Derivatives and Analogues

The synthesis of novel derivatives of 4-nitrophenyl carbamates is often achieved through nucleophilic substitution reactions, with 4-nitrophenyl chloroformate serving as a key reagent. researchgate.netresearchgate.net This versatile compound reacts with a wide range of nucleophiles, including amines and alcohols, to form the corresponding carbamates and carbonates. researchgate.netnih.gov The general approach involves the reaction of an amine or alcohol with 4-nitrophenyl chloroformate in the presence of a base. nih.govnih.gov This method's simplicity and efficiency have facilitated the creation of a diverse library of carbamate derivatives for further study. researchgate.net

Systematic alterations to the N-substituent of 4-nitrophenyl carbamates, including variations of the isobutyl group, have been instrumental in probing structure-activity relationships. nih.govnih.gov By introducing different alkyl and substituted phenyl groups at the nitrogen atom, researchers can modulate the electronic and steric properties of the carbamate. For instance, a series of N-substituted 4-nitrophenyl carbamates has been synthesized to investigate their inhibitory effects on enzymes like cholesterol esterase and Pseudomonas species lipase (B570770). nih.govnih.gov The synthesis typically involves reacting the corresponding primary or secondary amine with 4-nitrophenyl chloroformate. nih.gov These modifications directly impact the interaction of the carbamate with its biological target.

Modifications to the 4-nitrophenyl group, while less common than alterations to the amine moiety, provide another avenue for tuning the reactivity of the carbamate. The 4-nitrophenyl group is an excellent leaving group, a property that is central to the reactivity of these compounds. emerginginvestigators.org Altering the electronic nature of this group, for example by introducing different substituents on the phenyl ring, can modulate its leaving group ability and, consequently, the rate of reactions such as hydrolysis or aminolysis. rsc.org For example, studies on 4-nitrobenzyl carbamates have shown that introducing electron-donating substituents on the benzyl (B1604629) ring can accelerate fragmentation following reduction. rsc.orgresearchgate.net

Investigation of Structural Modifications on Chemical Reactivity Profiles

The chemical reactivity of 4-nitrophenyl carbamates is significantly influenced by structural modifications to both the isobutyl moiety and the 4-nitrophenyl group. The electronic nature of the substituent on the nitrogen atom plays a crucial role in the reactivity of the carbonyl group.

Kinetic studies on the aminolysis of 4-nitrophenyl phenyl carbonate and its thionocarbonate analogue have revealed that the nature of the attacking amine (primary vs. secondary) and the electrophilic center (C=O vs. C=S) strongly influences both reactivity and reaction mechanism. researchgate.net For the carbonate, secondary amines were found to be more reactive than isobasic primary amines. researchgate.net In the case of the thionocarbonate, secondary amines exhibited larger rate constants for the initial addition step but smaller ratios for the breakdown of the tetrahedral intermediate compared to primary amines. researchgate.net

Furthermore, the replacement of the carbonyl group (C=O) with a thiocarbonyl group (C=S) in 4-nitrophenyl phenyl carbonate leads to a decrease in reactivity towards strongly basic amines but an increase in reactivity towards the weakly basic trifluoroethylamine. nih.gov This highlights the subtle electronic effects that govern the reaction pathways.

The stability of 4-nitrophenyl carbamates as protecting groups has also been investigated. They are generally stable in acidic and neutral aqueous solutions but undergo cleavage under basic conditions. emerginginvestigators.org Spectrophotometric comparisons have shown that 4-nitrophenyl benzylcarbonate deprotects faster than 4-nitrophenyl benzylcarbamate, a difference attributed to the charge density around the carbonyl carbon. emerginginvestigators.org

Table 1: Effect of Structural Modifications on Reaction Kinetics

| Compound/Reaction | Structural Modification | Observation | Reference |

|---|---|---|---|

| Aminolysis of 4-nitrophenyl phenyl carbonate | Amine nucleophile (primary vs. secondary) | Secondary amines are more reactive than isobasic primary amines. | researchgate.net |

| Aminolysis of 4-nitrophenyl phenyl thionocarbonate | Amine nucleophile (primary vs. secondary) | Secondary amines show larger k1 but smaller k2/k-1 ratios than primary amines. | researchgate.net |

| Aminolysis of 4-nitrophenyl phenyl carbonate vs. thionocarbonate | Electrophilic center (C=O vs. C=S) | Thiono compound is less reactive towards strongly basic amines but more reactive towards weakly basic amines. | nih.gov |

| Hydrolysis of 4-nitrophenyl benzylcarbonate vs. 4-nitrophenyl benzylcarbamate | Carbonyl vs. Carbamate | Carbonate deprotects faster under basic conditions. | emerginginvestigators.org |

Theoretical and Experimental Correlation of Structure with Mechanistic Behavior in Chemical and Biological Systems

The interplay between a molecule's three-dimensional structure and its mechanistic behavior is a cornerstone of medicinal chemistry and chemical biology. For 4-nitrophenyl carbamates, this correlation has been extensively studied through a combination of experimental kinetics and theoretical calculations.

In the context of enzyme inhibition, quantitative structure-activity relationship (QSAR) studies have provided significant insights. For the inhibition of cholesterol esterase by a series of 4-nitrophenyl-N-substituted carbamates, the pre-steady-state kinetics revealed a two-step mechanism involving the formation of an enzyme-inhibitor complex followed by the formation of a tetrahedral adduct. nih.gov The rate constants for these steps were found to correlate with the Taft substituent constant, σ, which quantifies the electronic effect of the N-substituent. nih.gov A negative ρ value for the initial binding step indicated the formation of a positive enzyme-inhibitor complex, while a positive ρ* value for the formation of the tetrahedral adduct suggested it is more negatively charged than the initial complex. nih.gov Similar QSAR studies on the inhibition of Pseudomonas species lipase by p-nitrophenyl-N-substituted carbamates also demonstrated a correlation between the electronic properties of the N-substituent and the kinetic parameters of inhibition. nih.gov

The mechanism of base-labile deprotection of 4-nitrophenyl carbonates and carbamates has been elucidated through a combination of spectroscopic analysis and density functional theory (DFT) calculations. emerginginvestigators.org Experimental results showed that hydrolysis is significantly accelerated in basic conditions (pH > 12). emerginginvestigators.org DFT calculations supported these findings by showing that the carbonyl carbon in the carbonate is more electron-poor, making it more susceptible to nucleophilic attack compared to the carbamate. emerginginvestigators.org

The aminolysis of 4-nitrophenyl phenyl carbonate and its thionocarbonate analogue has been shown to proceed through a stepwise mechanism, with the rate-determining step changing depending on the basicity of the attacking amine, as evidenced by curved Brønsted-type plots. nih.gov The replacement of the C=O with a C=S group was found to decrease the rate of the initial nucleophilic attack but increase the ratio of the breakdown of the tetrahedral intermediate to its reverse reaction. nih.gov

These examples underscore the power of integrating experimental and theoretical approaches to build a comprehensive understanding of how subtle changes in the structure of 4-nitrophenyl isobutylcarbamate and its analogues translate into significant differences in their chemical and biological functions.

Future Research Directions and Unaddressed Challenges

Development of Novel and Sustainable Synthetic Strategies for 4-Nitrophenyl Isobutylcarbamate

The conventional synthesis of 4-nitrophenyl carbamates, including the isobutyl derivative, typically involves the reaction of an amine with 4-nitrophenyl chloroformate in the presence of a base like triethylamine (B128534) or pyridine. emerginginvestigators.orgnih.gov This method is often efficient, affording high yields of 72-94% in a single step. emerginginvestigators.org Another established approach is a biphasic method where alkylammonium hydrochloride salts react with 4-nitrophenyl chloroformate in the presence of anhydrous sodium carbonate. researchgate.net

While effective, future research should focus on developing more sustainable and novel synthetic routes. Key areas for investigation include:

Green Solvents: Moving away from traditional chlorinated solvents like dichloromethane (B109758) towards more environmentally benign alternatives.

Catalyst Optimization: Investigating the use of reusable or more efficient catalysts to improve reaction kinetics and reduce waste.

Flow Chemistry: Adapting the synthesis to continuous-flow reactors could enhance safety, scalability, and consistency, representing an advancement in industrial production.

Alternative Reagents: Exploring alternatives to chloroformate reagents to further improve the safety profile of the synthesis.

A prospective synthetic protocol is outlined in the table below.

Table 1: Prospective Synthetic Protocol for this compound

| Parameter | Proposed Condition | Rationale |

|---|---|---|

| Reactants | Isobutylamine (B53898), 4-Nitrophenyl Chloroformate | Standard and effective starting materials. emerginginvestigators.org |

| Solvent | Anhydrous Acetonitrile or THF | Less hazardous alternatives to chlorinated solvents. |

| Base | Triethylamine or Pyridine | Effective acid scavenger. nih.gov |

| Temperature | 0 °C to room temperature | Controlled temperature can minimize side reactions. |

| Monitoring | Thin-Layer Chromatography (TLC) | Standard procedure to track reaction completion. emerginginvestigators.org |

Elucidation of Undiscovered Reactivity Pathways and Catalytic Applications